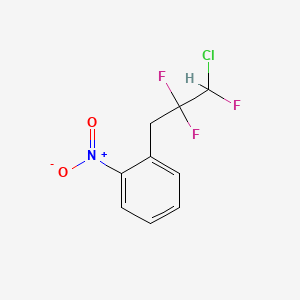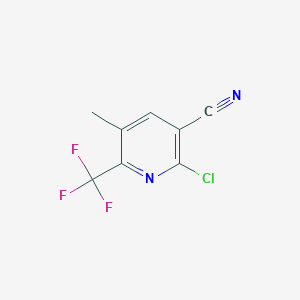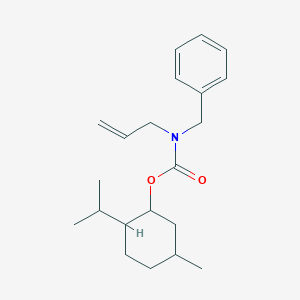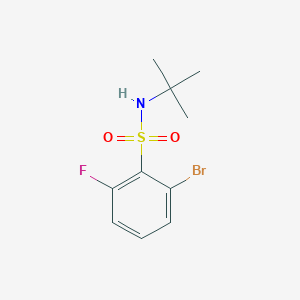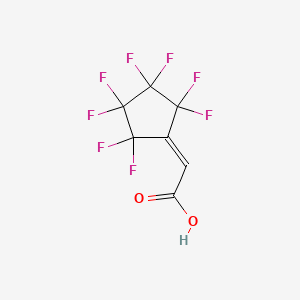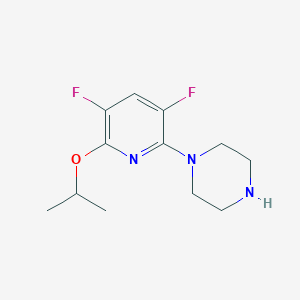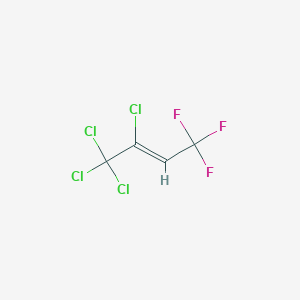
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene (TCTF) is a chemical compound that has been studied extensively in the past few decades. It is a halogenated hydrocarbon with a unique structure and properties, making it of interest to researchers in a variety of fields. TCTF has been used in a range of applications, including the synthesis of other compounds, in chemical reactions, and in scientific research.
科学研究应用
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the scientific research field. It has been used as a reagent in the synthesis of other compounds, such as 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol, and has been used as a catalyst in various chemical reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been used in the study of the structure and properties of organic compounds, as well as in the study of the effects of halogenated hydrocarbons on the environment.
作用机制
The mechanism of action of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is not fully understood. However, it is known that 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to act as a catalyst in certain chemical reactions, and it can also be used to synthesize other compounds. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent solvent, allowing it to dissolve many organic compounds.
Biochemical and Physiological Effects
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the field of biochemistry and physiology. It has been found to have a number of effects on living organisms, including the inhibition of certain enzymes, the inhibition of cell growth, and the stimulation of certain metabolic pathways. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce the toxicity of certain drugs.
实验室实验的优点和局限性
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent reagent for laboratory experiments due to its low cost, availability, and ease of use. Additionally, it is non-toxic and does not produce hazardous byproducts. However, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong acid, and it can react with other compounds in the laboratory, leading to unwanted side reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a volatile compound, and it can vaporize at room temperature.
未来方向
The potential future directions for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene research are numerous. One area of research is the development of new and improved synthesis methods for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene, as well as the exploration of new applications for the compound. Additionally, further research into the biochemical and physiological effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new treatments for various diseases and disorders. Additionally, research into the environmental effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to improved methods of pollution control. Finally, further research into the structure and properties of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new and improved compounds with unique properties.
合成方法
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is synthesized by combining 1,1,1,2-tetrachloro-4,4,4-trifluorobutane with a base, such as sodium hydroxide, in a solvent. The reaction is typically conducted at room temperature and pressure, and the resulting product is a mixture of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene and 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol. The mixture can be separated by fractional distillation, and the 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene can be further purified by recrystallization.
属性
IUPAC Name |
(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZHQLFRVCYPU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





